molecular formula C25H21N3OS2 B2581227 7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine CAS No. 478065-69-9

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3',2':4,5]thieno[3,2-d]pyrimidine

Cat. No. B2581227
CAS RN: 478065-69-9
M. Wt: 443.58
InChI Key: JUTUUHXPLXFSFQ-UHFFFAOYSA-N
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Description

7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-phenoxypyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine is a chemical compound with the molecular formula C25H21N3OS2 . It is a derivative of pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine .


Molecular Structure Analysis

The molecular structure of this compound comprises a pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidine core, which is substituted at the 2-position by a 4-methylbenzyl sulfanyl group and at the 4-position by a phenoxyl group . The core structure also contains two methyl groups at the 7 and 9 positions .

Scientific Research Applications

Synthesis and Antimicrobial Activities

Thienopyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have shown that certain thienopyrimidines exhibit promising antimicrobial properties, which could be beneficial in developing new antimicrobial agents. For instance, the synthesis of various thieno and furopyrimidine derivatives, including some with structural similarities to the compound of interest, demonstrated significant antimicrobial activity, highlighting the potential of these compounds in pharmaceutical applications (Hossain & Bhuiyan, 2009).

Solid-State Fluorescence Properties

The solid-state fluorescence properties of thienopyrimidine derivatives have been another area of scientific interest. Research on new fluorescent compounds, including benzo[4,5]thieno[3,2-d]pyrimidine 5,5-dioxides, has provided insights into their potential use in optical materials and sensors. The study found that certain compounds exhibited strong solid-state fluorescence, suggesting their usefulness in developing fluorescent materials (Yokota et al., 2012).

Antitumor Activities

The exploration of thienopyrimidine derivatives for their antitumor activities has also been a significant area of research. Novel thienopyrimidine compounds have been synthesized and evaluated for their ability to inhibit cancer cell growth. Some of these compounds have shown potent anticancer activity, comparable to established chemotherapy drugs, against various human cancer cell lines, including breast adenocarcinoma, cervical carcinoma, and colonic carcinoma cells, indicating their potential as therapeutic agents in cancer treatment (Hafez & El-Gazzar, 2017).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. It’s possible that the compound could have potential biological activity given its structural similarity to other bioactive pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines .

Safety and Hazards

Specific safety and hazard information for this compound is not provided in the available resources. As with all chemicals, it should be handled with appropriate safety precautions .

Future Directions

The future directions of research involving this compound are not specified in the available resources. Given its structural similarity to other bioactive pyrido[3’,2’:4,5]thieno[3,2-d]pyrimidines, it may be of interest in medicinal chemistry .

properties

IUPAC Name

11,13-dimethyl-4-[(4-methylphenyl)methylsulfanyl]-6-phenoxy-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N3OS2/c1-15-9-11-18(12-10-15)14-30-25-27-21-20-16(2)13-17(3)26-24(20)31-22(21)23(28-25)29-19-7-5-4-6-8-19/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUTUUHXPLXFSFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NC3=C(C(=N2)OC4=CC=CC=C4)SC5=C3C(=CC(=N5)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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